Vialinin A

概要

説明

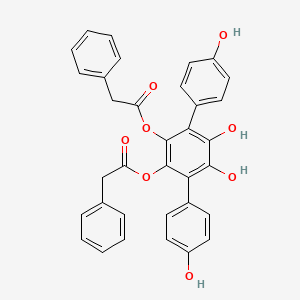

Vialinin A is a naturally occurring compound isolated from the Chinese mushroom Thelephora vialis. It is a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production and exhibits strong anti-inflammatory and antioxidant properties . This compound is a terphenyl derivative, which means it consists of three benzene rings connected in a linear arrangement .

準備方法

Synthetic Routes and Reaction Conditions: Vialinin A can be synthesized from sesamol through a series of reactions. The key steps include:

Double Suzuki-Miyaura Coupling: This reaction involves the coupling of electron-rich aryl triflate with phenylboronic acid.

De-methoxymethylation: This step is mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Oxidative Removal of Methylene Acetal: This is achieved using lead tetraacetate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a foundation for potential large-scale production. The use of common reagents and conditions in organic synthesis suggests that industrial production could be feasible with optimization.

Types of Reactions:

Oxidation: this compound exhibits strong antioxidant properties, indicating its involvement in redox reactions.

Substitution: The presence of multiple hydroxyl groups on the benzene rings allows for various substitution reactions.

Common Reagents and Conditions:

Oxidation Reactions: Common oxidizing agents like DDQ and lead tetraacetate are used in the synthesis of this compound.

Substitution Reactions: Reagents such as phenylboronic acid are used in the Suzuki-Miyaura coupling reaction.

Major Products:

- The primary product of these reactions is this compound itself, which is synthesized through the aforementioned steps.

科学的研究の応用

Anti-inflammatory Properties

Vialinin A has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production. Research indicates that it effectively inhibits TNF-α release in antigen-stimulated rat basophilic leukemia (RBL-2H3) cells, with an IC50 value of 0.09 nM. This suggests its potential as a therapeutic agent in treating inflammatory diseases .

Case Study: RBL-2H3 Cells

- Objective : To evaluate the inhibitory effect of this compound on TNF-α production.

- Findings : this compound inhibited TNF-α production in a dose-dependent manner, indicating its potential use in managing allergic and autoimmune conditions.

Hepatoprotective Effects

In studies involving autoimmune hepatitis models, this compound demonstrated significant hepatoprotective effects by attenuating liver inflammation and fibrosis. It was shown to reduce levels of liver enzymes (ALT and AST) and improve histological features in S100-induced autoimmune hepatitis mice .

Data Table: Hepatoprotective Effects of this compound

| Parameter | Control (Normal) | AIH Model | This compound Treatment |

|---|---|---|---|

| ALT (U/L) | 30 | 150 | 45 |

| AST (U/L) | 25 | 120 | 40 |

| Histological Score | Normal | High | Moderate |

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for preventing oxidative stress-related damage in cells. It has been shown to inhibit reactive oxygen species (ROS) generation and lipid peroxidation in human umbilical vascular endothelial cells (HUVECs) .

Case Study: HUVECs

- Objective : To assess the antioxidant effects of this compound on VEGF-induced oxidative stress.

- Findings : Pre-treatment with this compound significantly reduced ROS levels and malondialdehyde (MDA) production in HUVECs.

Antiangiogenic Effects

This compound's ability to inhibit neovascularization has been demonstrated through various assays, including the Matrigel plug assay. It effectively prevented VEGF-induced endothelial cell growth, migration, and tube formation, suggesting its potential role in cancer therapy by limiting tumor growth through antiangiogenic mechanisms .

Data Table: Antiangiogenic Effects of this compound

| Assay Type | Control (VEGF) | This compound Treatment |

|---|---|---|

| Endothelial Cell Migration | High | Low |

| Tube Formation | High | Minimal |

| CD31 Expression | High | Reduced |

Mechanistic Insights

The mechanisms underlying the effects of this compound include regulation of signaling pathways such as Rheb/mTOR and inhibition of NF-κB nuclear translocation. These pathways are critical for cell proliferation and survival, particularly in cancerous cells .

作用機序

ビアリニン A は、主にユビキチン特異的ペプチダーゼ 4 (USP4) およびユビキチン特異的ペプチダーゼ 5 (USP5) の酵素活性を阻害することによってその効果を発揮します 。 この阻害により、TNF-α および他の炎症性サイトカインの産生が減少します。 さらに、ビアリニン A は Keap1 の分解を促進し、抗酸化反応を強化します .

類似化合物:

ビアリニン B: TNF-α 産生に類似の阻害効果を持つ別のターフェニル誘導体.

アウランチオチニン A: 強力な USP4 結合能を持つ珍しい p-ターフェニル化合物.

ガンバジュニン B: Thelephora vialisから単離された別の抗酸化化合物.

ビアリニン A のユニークさ: ビアリニン A は、IC50 値が 90 pM と、TNF-α 産生の非常に強力な阻害作用を示すことで際立っています 。 抗炎症剤と抗酸化剤の両方の役割を持つため、科学研究や潜在的な治療用途にとってユニークで貴重な化合物です。

類似化合物との比較

Vialinin B: Another terphenyl derivative with similar inhibitory effects on TNF-α production.

Aurantiotinin A: A rare p-terphenyl compound with potent USP4 binding capacity.

Ganbajunin B: Another antioxidant compound isolated from Thelephora vialis.

Uniqueness of Vialinin A: this compound stands out due to its extremely potent inhibition of TNF-α production, with an IC50 value of 90 pM . Its dual role as an anti-inflammatory and antioxidant agent makes it a unique and valuable compound for scientific research and potential therapeutic applications.

生物活性

Vialinin A is a bioactive compound derived from the edible mushrooms Thelephora vialis and T. terrestris. It belongs to the class of p-terphenyl compounds and has garnered attention for its significant biological activities, particularly in the fields of cancer research and inflammation. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antiangiogenic properties, as well as its potential therapeutic applications.

Antioxidant Properties

This compound exhibits potent antioxidant activity, which is critical in mitigating oxidative stress-related damage in cells. Research indicates that it effectively reduces reactive oxygen species (ROS) levels and lipid peroxidation markers such as malondialdehyde (MDA) in human umbilical vascular endothelial cells (HUVECs). The compound inhibits VEGF-induced oxidative stress, thereby protecting endothelial cells from damage associated with neovascularization .

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4), in various cell models. In a study involving rat basophilic leukemia (RBL-2H3) cells, this compound demonstrated an IC50 value of 0.09 nM for TNF-α release inhibition, indicating its potency as an anti-inflammatory agent . This inhibition occurs through the suppression of ubiquitin-specific peptidase 5 (USP5), which plays a crucial role in TNF-α production and release .

Antiangiogenic Activity

This compound's antiangiogenic properties were highlighted in studies where it inhibited VEGF-induced endothelial cell proliferation and migration. In vivo assays using a Matrigel plug model demonstrated that this compound significantly reduced new blood vessel formation, evidenced by decreased expression of CD31 and von Willebrand factor (vWF) in treated mice . These findings suggest that this compound could serve as a potential therapeutic agent in cancer treatment by preventing tumor-induced angiogenesis.

Cytotoxic Effects on Cancer Cells

This compound has also been identified as a cytotoxic agent against various cancer cell lines. Specifically, it has been shown to decrease cell viability in human colonic carcinoma cells, indicating its potential role as an anticancer compound . The mechanism involves the inhibition of tumor cell growth through its antioxidant and anti-inflammatory activities.

Study 1: Inhibition of TNF-α Production

In a controlled study, this compound was administered to RBL-2H3 cells to assess its impact on TNF-α production. Results indicated a significant reduction in TNF-α levels with increasing concentrations of this compound, demonstrating its dose-dependent efficacy .

| Concentration (nM) | TNF-α Release (%) |

|---|---|

| 0.01 | 80 |

| 0.05 | 50 |

| 0.09 | 20 |

Study 2: Antiangiogenic Effects

A study examining the effects of this compound on HUVECs revealed that pretreatment with the compound inhibited VEGF-induced tube formation and migration. The results were quantified using tube formation assays:

| Treatment | Tube Formation (mm) |

|---|---|

| Control | 150 |

| This compound (1 µM) | 90 |

| This compound (5 µM) | 30 |

Study 3: Cytotoxicity Against Cancer Cells

Research assessing the cytotoxic effects of this compound on human colonic carcinoma cells showed a marked decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 70 |

| 1 | 40 |

| 10 | 10 |

化学反応の分析

Oxidative Demethylation and Acetal Cleavage

A critical step in vialinin A synthesis involves oxidative removal of methylene acetals to unmask phenolic hydroxyl groups:

-

Conditions : Acetic acid, 60°C.

-

Outcome : Selective cleavage of methylene acetals without affecting ester functionalities .

This step highlights the compound’s sensitivity to strong oxidants, necessitating precise control to avoid over-oxidation.

Enzymatic Interactions and Inhibition

Though not a traditional chemical reaction, this compound’s inhibition of deubiquitinating enzymes (DUBs) involves non-covalent binding to USP4 and USP5 via hydrophobic interactions . Computational docking studies identified:

-

Primary Binding Site : Hydrophobic cavity near Val98 in USP4 (ΔE = −113.15 kcal/mol) .

-

Key Interactions : π-Stacking with Phe409 and hydrogen bonding with Asp295 .

This interaction underpins its anti-inflammatory and anticancer effects but does not involve covalent modification of the enzyme .

Antioxidant Activity and Redox Reactions

This compound acts as a radical scavenger, neutralizing reactive oxygen species (ROS) via electron transfer:

-

DPPH Assay : IC₅₀ = 90 pM, outperforming common antioxidants like ascorbic acid .

-

Mechanism : Stabilization of phenoxyl radicals through resonance across its conjugated terphenyl system .

This redox activity is pH-dependent, with optimal performance in neutral to slightly acidic conditions .

Stability Under Physiological Conditions

Studies on this compound’s stability revealed:

-

pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 2.3 h at pH 9) but remains stable in acidic environments (t₁/₂ > 48 h at pH 3) .

-

Thermal Stability : Decomposes above 150°C, limiting its use in high-temperature applications .

Derivatization for Enhanced Bioavailability

Efforts to improve this compound’s pharmacokinetics include esterification of phenolic hydroxyl groups:

-

Prodrug Synthesis : Conversion to methyl or acetyl esters.

Table 2: Interaction Energies of this compound with USP4

| Compound | ΔE (kcal/mol) | Binding Site |

|---|---|---|

| This compound | −108.06 | Val98 (hydrophobic) |

| Vialinin B | −116.76 | Val98 |

| Terrestrin B | −87.55 | Ala102 |

特性

IUPAC Name |

[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJUKCRPSUMHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468621 | |

| Record name | Vialinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858134-23-3 | |

| Record name | Vialinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。